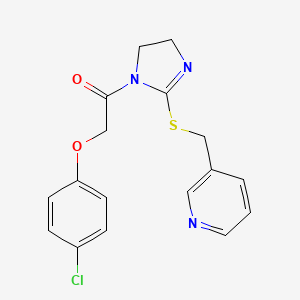
2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic compound that combines features of various functional groups including chlorophenoxy, pyridinylmethyl, thioether, and dihydroimidazolyl. Its unique structure suggests a potential for diverse chemical reactivity and application.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone generally involves multi-step organic synthesis starting with commercially available precursors. Typical synthetic pathways may include:
Formation of the chlorophenoxy moiety: : This step involves the reaction of 4-chlorophenol with a suitable electrophilic reagent to form 4-chlorophenoxy intermediates.
Synthesis of the pyridinylmethylthio intermediate: : This is achieved by reacting pyridine derivatives with appropriate thiolating agents.
Condensation: : The final step is a condensation reaction involving the chlorophenoxy intermediate with the pyridinylmethylthio intermediate under controlled conditions to yield the final compound.
Industrial Production Methods: : While specific industrial protocols are proprietary, general practices would likely mirror laboratory synthesis, scaled up with optimized conditions to maximize yield and efficiency. Typical industrial methods might include using larger reactors, automated systems, and stringent purification techniques.
化学反应分析
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Can potentially oxidize to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the imidazole ring or pyridine moiety.
Substitution: : Nucleophilic aromatic substitution on the chlorophenyl ring or at the pyridinylmethyl position.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles like amines or alkoxides.
Major Products: : Products will vary based on the specific reactions but might include derivatives with altered oxidation states or substituted aromatic rings.
科学研究应用
Chemistry: : The compound's rich chemistry allows it to be a building block or intermediate in organic synthesis, potentially leading to the creation of more complex molecules.
Biology: : It may have bioactive properties, making it a candidate for study in drug discovery and biochemical pathways.
Industry: : Its unique chemical properties could be exploited in materials science for the development of novel materials.
作用机制
The compound's mechanism of action would depend on its specific applications but generally involves interactions with specific molecular targets. For instance:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Signal transduction pathways, metabolic pathways, etc.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)acetic acid
1-(2-(pyridin-3-yl)ethylthio)imidazole
4-chlorophenyl imidazole derivatives
Its uniqueness lies in the combined reactivity and interaction potential offered by the different functional groups, making it a versatile compound for scientific and industrial applications.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-14-3-5-15(6-4-14)23-11-16(22)21-9-8-20-17(21)24-12-13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWSJOFIUDUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














